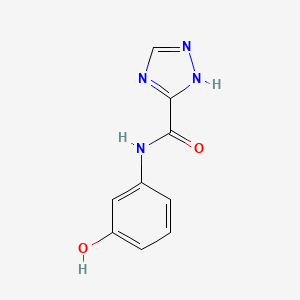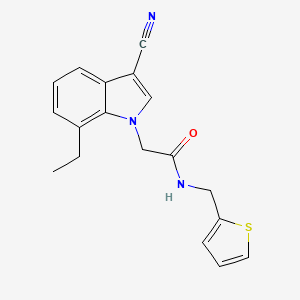
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazoles, which have been extensively studied for their diverse pharmacological properties.
作用機序
The mechanism of action of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and proliferation of cancer cells, as well as in the inflammatory and immune responses. It has also been shown to disrupt the cell membrane of certain microbes, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response. It has also been shown to have antifungal and antiviral activities.
実験室実験の利点と制限
One of the major advantages of using 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential therapeutic applications. It has shown promising results in various in vitro and in vivo studies. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be further investigated.
将来の方向性
There are several future directions for the study of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate its potential use as a chemotherapeutic agent in the treatment of cancer. Another direction is to study its potential use as an anti-inflammatory and immunomodulatory agent. Further studies are also needed to investigate its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics. Additionally, more research is needed to explore its potential use as an antifungal and antiviral agent.
Conclusion:
In conclusion, 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method has been reported in the literature, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential in various fields.
合成法
The synthesis of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been reported in the literature. It involves the reaction of 4-methylbenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide to yield 3-(4-methylphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with phenylhydrazine in the presence of sodium acetate to yield the target compound.
科学的研究の応用
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been studied for its potential use as an antifungal and antiviral agent.
特性
IUPAC Name |
1-[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-7-10-15(11-8-13)17-20-18(19)22(21-17)16(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWJMLJYWWBDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)




